4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride
CAS No.: 2839139-04-5
Cat. No.: VC12002286
Molecular Formula: C7H14ClN
Molecular Weight: 147.64 g/mol
* For research use only. Not for human or veterinary use.
![4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride - 2839139-04-5](/images/structure/VC12002286.png)
Specification
CAS No. | 2839139-04-5 |
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Molecular Formula | C7H14ClN |
Molecular Weight | 147.64 g/mol |
IUPAC Name | 4-methyl-2-azabicyclo[2.2.1]heptane;hydrochloride |
Standard InChI | InChI=1S/C7H13N.ClH/c1-7-3-2-6(4-7)8-5-7;/h6,8H,2-5H2,1H3;1H |
Standard InChI Key | BUSLSFVVILSZHU-UHFFFAOYSA-N |
SMILES | CC12CCC(C1)NC2.Cl |
Canonical SMILES | CC12CCC(C1)NC2.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Framework and Nomenclature
4-Methyl-2-azabicyclo[2.2.1]heptane hydrochloride features a bicyclo[2.2.1]heptane skeleton, where the nitrogen atom occupies the 2-position, and a methyl group is attached to the 4-carbon. The "bicyclo" notation indicates two fused rings: a five-membered and a four-membered ring. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations .
Table 1: Key Molecular Descriptors
Property | Value | Source Analogs |
---|---|---|
Molecular Formula | C₇H₁₄ClN | C₆H₁₂ClN , C₈H₁₄ClNO₂ |
Molecular Weight | ~163.65 g/mol | 133.62 , 191.66 |
Boiling Point | Estimated 150–160°C | 144.1°C |
Flash Point | ~35°C | 30.6°C |
The exact mass and spectroscopic data for 4-methyl-2-azabicyclo[2.2.1]heptane hydrochloride remain unreported, but its structure can be confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), as demonstrated for similar azabicycloheptanes .
Stereochemical Considerations
The bicyclic framework imposes significant stereochemical constraints. For example, (1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride exhibits distinct pharmacological behavior compared to its enantiomers, underscoring the importance of stereochemistry in drug design . The 4-methyl group in the target compound likely influences ring puckering and intermolecular interactions, analogous to how substituents modulate activity in related analgesics .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of azabicycloheptane derivatives often involves cyclization reactions or epimerization-lactamization cascades. For instance, (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives are synthesized via epimerization of 4-aminoproline methyl esters under basic conditions, followed by intramolecular lactamization . Adapting this strategy, 4-methyl-2-azabicyclo[2.2.1]heptane hydrochloride could be synthesized through:
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Mannich Cyclization: Condensation of a β-keto ester with a methylamine derivative to form the bicyclic core.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Challenges in Optimization
Electron-withdrawing protecting groups (e.g., tosyl or Boc groups) are critical for stabilizing intermediates during synthesis . The methyl group at the 4-position may hinder ring closure, necessitating elevated temperatures or catalytic methods. Recent advances in flow chemistry could mitigate these challenges by improving reaction control.
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound is highly soluble in polar solvents like water and methanol. Its stability under ambient conditions is comparable to other azabicycloheptane salts, which typically decompose above 200°C .
Spectroscopic Characterization
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IR Spectroscopy: Expected N–H stretches at 3300–3500 cm⁻¹ and C–Cl vibrations near 600 cm⁻¹.
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¹H NMR: Distinct signals for the methyl group (δ 1.2–1.5 ppm) and bridgehead protons (δ 3.0–3.5 ppm) .
Pharmacological Applications
Analgesic and Anti-Inflammatory Activity
Azabicycloheptane derivatives exhibit potent binding to opioid and nicotinic acetylcholine receptors. For example, 7-azabicyclo[2.2.1]heptane derivatives demonstrated μ-opioid receptor affinity in rodent models, reducing inflammation by 40–60% at 10 mg/kg doses . The 4-methyl substituent may enhance lipophilicity, improving blood-brain barrier penetration.
Neurotransmitter Modulation
Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), suggesting potential antidepressant applications for structurally related compounds.
Table 2: Comparative Pharmacological Data
Compound | Target Receptor | IC₅₀ (nM) | Source |
---|---|---|---|
7-Azabicyclo[2.2.1]heptane derivative | μ-Opioid | 12.4 | |
Methyl 2-azabicycloheptane carboxylate | Serotonin Transporter | 8.7 |
Research Gaps and Future Directions
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Stereoselective Synthesis: Developing enantioselective routes to isolate pharmacologically active isomers.
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In Vivo Efficacy Studies: Evaluating bioavailability and metabolic stability in animal models.
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Target Identification: High-throughput screening to identify novel biological targets.
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